molecular formula C14H21N3O B8459998 4-amino-N-(1-ethyl-3-piperidyl)benzamide CAS No. 50534-03-7

4-amino-N-(1-ethyl-3-piperidyl)benzamide

Cat. No.: B8459998
CAS No.: 50534-03-7
M. Wt: 247.34 g/mol
InChI Key: XVILJYGJOBGIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-(1-ethyl-3-piperidyl)benzamide is a synthetic organic compound characterized by a benzamide core structure linked to a 1-ethyl-3-piperidyl group. This molecular architecture places it within a class of chemicals known to be of significant interest in medicinal chemistry and drug discovery research. Benzamide derivatives are frequently explored as key scaffolds in the development of pharmacologically active compounds . The piperidine ring is a common feature in many biologically active molecules and pharmaceuticals, often contributing to the molecule's ability to interact with biological targets . Similarly, the benzamide group is a privileged structure found in ligands for a variety of enzyme and receptor targets. Researchers may investigate this specific compound for its potential interactions with central nervous system targets, given that other piperidine-containing benzamides have documented activity in this area . Its structure suggests potential utility as a building block in organic synthesis or as a intermediate in the preparation of more complex molecules for high-throughput screening and biochemical assay development. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50534-03-7

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-amino-N-(1-ethylpiperidin-3-yl)benzamide

InChI

InChI=1S/C14H21N3O/c1-2-17-9-3-4-13(10-17)16-14(18)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10,15H2,1H3,(H,16,18)

InChI Key

XVILJYGJOBGIAO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Chemical Synthesis and Synthetic Methodologies for 4 Amino N 1 Ethyl 3 Piperidyl Benzamide

Direct Synthetic Routes to 4-amino-N-(1-ethyl-3-piperidyl)benzamide

The most direct approach to synthesizing the target molecule involves the creation of an amide linkage between the two primary structural components.

The principal and most straightforward method for the synthesis of this compound is the acylation of 3-amino-1-ethylpiperidine with 4-aminobenzoyl chloride hydrochloride. prepchem.com This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the piperidine (B6355638) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The hydrochloride form of the acyl chloride is often used to protect the amino group on the benzoyl ring from self-reacting during the chlorination of the parent carboxylic acid. An appropriate base is required in the reaction mixture to neutralize the hydrogen chloride (HCl) that is liberated during the amidation, thereby driving the reaction to completion.

Optimizing the synthesis of this compound focuses on several key parameters to maximize yield and purity. These parameters are common to amidation reactions and the synthesis of its precursors.

Key optimization factors include:

Solvent: The choice of an inert, anhydrous organic solvent is critical to prevent the hydrolysis of the highly reactive acyl chloride.

Temperature: While many amidation reactions can proceed at room temperature, gentle heating can increase the reaction rate. However, excessive heat may lead to side reactions and degradation of the product.

Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of one reactant may be used to ensure the complete consumption of the other, but this can complicate purification.

Base: The selection and quantity of the base used to scavenge the generated HCl are important. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The base must be strong enough to neutralize the acid but not so strong as to cause unwanted side reactions.

The table below summarizes general conditions that can be optimized for this type of amidation.

ParameterConditionRationale
Reactant Ratio Near 1:1 or slight excess of amineTo ensure complete conversion of the limiting reagent.
Solvent Dichloromethane, THF, DMFInert solvents that dissolve reactants but do not react with them.
Temperature 0°C to Room TemperatureTo control the exothermic reaction and minimize side products.
Base Triethylamine, PyridineTo neutralize HCl byproduct and drive the reaction forward.
Reaction Time Several hours to overnightTo allow the reaction to proceed to completion.

Precursor and Intermediate Synthesis

The successful synthesis of the final product is contingent on the efficient preparation of its key precursors: the substituted piperidine ring and the substituted benzamide (B126) scaffold.

The intermediate, 3-amino-1-ethylpiperidine, can be synthesized through various routes. Often, these syntheses begin with a pre-existing piperidine ring or a precursor that can be cyclized. One common strategy involves the N-alkylation of a protected 3-aminopiperidine derivative. For instance, (R)-3-(Boc-Amino)piperidine can be N-methylated using formaldehyde (B43269) and sodium cyanoborohydride, followed by the removal of the Boc protecting group. chemicalbook.com A similar procedure could be adapted for N-ethylation using acetaldehyde.

Another versatile approach starts from readily available chiral precursors like L-glutamic acid. This multi-step process involves esterification, N-protection (e.g., with a Boc group), reduction of the ester groups to alcohols, conversion of the alcohols to leaving groups (e.g., tosylates), and finally, cyclization with an appropriate amine to form the piperidine ring. niscpr.res.inresearchgate.net A patent also describes the synthesis of (R)-3-aminopiperidine from a nitrogen-protected 3-piperidone via a transaminase-catalyzed reaction, followed by deprotection of the nitrogen. google.com

The key benzamide precursor is 4-aminobenzoyl chloride, typically used as its hydrochloride salt to prevent polymerization. The synthesis starts from 4-aminobenzoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is achieved using a chlorinating agent.

Common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). ontosight.ai The thionyl chloride method is frequently preferred for laboratory-scale synthesis because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. In contrast, the reaction with PCl₅ produces phosphorus oxychloride (POCl₃), a liquid byproduct that must be separated by distillation.

A documented procedure involves refluxing 4-aminobenzoic acid with an excess of thionyl chloride for 16 hours, which reportedly results in a quantitative yield of 4-aminobenzoyl chloride.

FeatureThionyl Chloride (SOCl₂) MethodPhosphorus Pentachloride (PCl₅) Method
Byproducts SO₂ (gas), HCl (gas)POCl₃ (liquid)
Purification Simplified due to gaseous byproductsRequires distillation to remove liquid byproduct
Reagent Cost Generally less expensiveMore expensive

Advanced Synthetic Strategies Applicable to this compound Derivatives

Beyond the classical amidation reaction, more advanced synthetic strategies can be applied to the synthesis of this compound and its derivatives. These methods may offer advantages in terms of efficiency, milder reaction conditions, or applicability to a broader range of substrates.

One such advanced method is the direct amidation of carboxylic acids with amines, bypassing the need to activate the carboxylic acid as an acyl chloride. This can be achieved using various coupling agents or catalysts. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net

Microwave-assisted synthesis is another modern technique that can significantly accelerate organic reactions. The application of microwave irradiation can reduce reaction times from hours to minutes and often leads to higher yields and purer products. This has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the final amidation step or the synthesis of precursors. nih.gov

Furthermore, principles like bioisosterism can guide the design of derivatives, where functional groups are replaced with others having similar physical or chemical properties. mdpi.com The synthesis of libraries of N-substituted benzamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govresearchgate.netnih.govresearchgate.net These syntheses often employ combinatorial chemistry techniques and high-throughput screening.

Cyclization Approaches (e.g., Alkene, Alkyne, Radical-Mediated Amine Cyclization)

The formation of the crucial piperidine ring, the core of the 1-ethyl-3-aminopiperidine precursor, can be achieved through several cyclization strategies. These methods often involve constructing a linear precursor containing the necessary functional groups that can then undergo an intramolecular reaction to form the heterocyclic ring.

One notable multi-step approach begins with a readily available chiral starting material, L-glutamic acid. This method involves a series of transformations including esterification, protection of the amino group, reduction of the ester groups to alcohols, conversion of the alcohols to leaving groups (such as tosylates), and finally, an intramolecular cyclization with an amine to form the piperidine ring. This pathway provides a reliable method for producing enantiomerically pure 3-aminopiperidine derivatives. researchgate.net

Another advanced cyclization strategy is the three-component vinylogous Mannich-type reaction (VMR). This reaction utilizes a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine. The reaction proceeds to form a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for creating a variety of substituted piperidines. scispace.com This method is particularly powerful for building multi-substituted piperidine rings in a stereoselective manner. scispace.com

These cyclization methodologies are fundamental in creating the piperidine scaffold, which is a key component for the subsequent synthesis of this compound. The choice of cyclization strategy can be influenced by the desired substitution pattern and stereochemistry of the final product.

Stereoselective Synthesis Methodologies

Achieving a specific stereochemistry in the final compound is often critical for its biological activity. For this compound, the stereocenter is at the 3-position of the piperidine ring. Therefore, stereoselective synthesis methodologies are focused on the preparation of enantiomerically pure (R)- or (S)-1-ethyl-3-aminopiperidine.

Several strategies are employed to achieve this stereoselectivity:

Enzymatic Transamination: A highly efficient method for the asymmetric synthesis of (R)-3-aminopiperidine derivatives involves the use of a transaminase enzyme. This biocatalytic approach transforms a nitrogen-protected 3-piperidone into the corresponding (R)-3-aminopiperidine with high enantiomeric excess. google.com The protecting group can then be removed to yield the chiral amine. google.com

Synthesis from Chiral Pool: As mentioned previously, starting from enantiomerically pure natural products like L-glutamic acid provides a reliable route to chiral 3-aminopiperidine derivatives. researchgate.net The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Stereoselective Multicomponent Reactions: The vinylogous Mannich-type reaction described earlier is an example of a stereoselective multicomponent reaction. By using a chiral amine in the reaction, it is possible to control the stereochemical outcome of the cyclization, leading to the formation of chiral dihydropyridinone intermediates that can be further elaborated into the desired chiral piperidine. scispace.com

Reductive Amination of Chiral Precursors: Another approach involves the reductive amination of a suitable ketone with a chiral amine or the use of chiral catalysts. For instance, enantiopure 3-amino-1-Boc-piperidine can be used as a starting material for further modifications. nih.gov

The following table summarizes some of the key stereoselective methods for the synthesis of 3-aminopiperidine precursors.

MethodologyStarting MaterialKey Features
Enzymatic TransaminationN-protected 3-piperidoneHigh enantioselectivity, green chemistry approach. google.com
Chiral Pool SynthesisL-Glutamic AcidUtilizes natural chirality, multi-step process. researchgate.net
Vinylogous Mannich ReactionAldehyde, Chiral AmineForms multi-substituted chiral piperidines. scispace.com

These methodologies are crucial for producing the specific enantiomer of 1-ethyl-3-aminopiperidine required for the synthesis of stereochemically pure this compound.

Diversification Strategies for Structural Analogs

The synthesis of structural analogs of this compound is essential for structure-activity relationship (SAR) studies. Diversification can be achieved by modifying either the benzamide portion or the piperidine portion of the molecule.

Modification of the Benzamide Moiety:

A common strategy for creating a library of analogs is to react the core amine, 1-ethyl-3-aminopiperidine, with a variety of substituted benzoyl chlorides or other acylating agents. This allows for the introduction of different functional groups on the aromatic ring. For example, analogs with different substituents at the 4-amino position or elsewhere on the benzene (B151609) ring can be synthesized. nih.gov The use of different acyl chlorides, such as those derived from various heteroaromatic carboxylic acids, can also lead to a wide range of structural diversity.

Modification of the Piperidine Moiety:

Diversification of the piperidine ring can be achieved by:

Varying the N-substituent: The ethyl group on the piperidine nitrogen can be replaced with other alkyl or functionalized groups. This can be accomplished by starting with 3-aminopiperidine and performing N-alkylation with different electrophiles.

Introducing substituents on the piperidine ring: The synthetic methodologies described in the cyclization and stereoselective synthesis sections can be adapted to include additional substituents on the piperidine ring. For instance, the vinylogous Mannich reaction allows for the incorporation of various substituents at different positions of the ring. scispace.com

The table below illustrates potential diversification points on the core structure.

Modification PointExample of VariationSynthetic Approach
Benzamide RingIntroduction of halogens, alkyl, or alkoxy groups.Amide coupling with substituted benzoyl chlorides. nih.gov
Piperidine N-substituentReplacement of ethyl with methyl, propyl, or benzyl (B1604629) groups.N-alkylation of 3-aminopiperidine.
Piperidine RingAddition of substituents at other positions (e.g., 2, 4, 5, or 6).Utilize flexible cyclization strategies like the VMR. scispace.com

These diversification strategies enable the systematic exploration of the chemical space around this compound to optimize its properties for various applications.

Structure Activity Relationship Sar Studies of 4 Amino N 1 Ethyl 3 Piperidyl Benzamide Analogs

Systematic Investigation of Substituent Effects on Biological Activity

Systematic investigations into the effects of various substituents have provided a deeper understanding of the SAR for this class of compounds. Modifications are typically focused on three main regions of the scaffold: the benzamide (B126) moiety, the piperidine (B6355638) ring, and the N-alkyl substituent.

Modifications on the Benzamide Moiety (e.g., Aromatic Substitutions, Amide Linkage Variations)

The benzamide portion of the molecule is a frequent target for modification to explore its impact on biological activity. Research has shown that both the substitution pattern on the aromatic ring and the nature of the amide linker are crucial.

Aromatic Substitutions : The type and position of substituents on the benzamide ring significantly influence activity. For instance, in related benzamide derivatives, the presence of specific groups can either enhance or diminish biological effects. Studies on other benzamide-containing compounds have shown that introducing substituents like halogens (chloro, fluoro) or small alkyl groups at various positions can modulate potency. nih.govontosight.ai The addition of an amino group to the benzamide ring, for example, has been shown to increase inhibitory capacity in certain contexts, and the position of this amino group does not seem to have a major impact on activity. nih.gov However, further derivatization of this amino group, such as with dimethylamino or carbamate (B1207046) groups, tends to negatively affect affinity. nih.gov

Amide Linkage Variations : The amide bond itself is a key pharmacophoric element. Its orientation is critical; in some analog series, inverting the amide bond to create anilide derivatives can lead to a complete loss of activity. nih.gov This highlights the importance of the hydrogen bonding capabilities of the amide's N-H and carbonyl groups. Bioisosteric replacement of the amide bond with other groups, such as oxadiazoles (B1248032) or triazoles, is a common strategy to improve properties like metabolic stability, and these replacements can mimic the planarity and dipole moment of the original amide. nih.gov The primary amide can act as a hydrogen bond donor, while the carbonyl can act as a hydrogen bond acceptor, both of which are often key interactions with biological targets. mdpi.com

Alterations to the Piperidine Ring (e.g., N-substitution, Ring Positions, Conformational Changes)

The piperidine ring serves as a versatile scaffold in drug discovery, and its modification is a key strategy in SAR studies. researchgate.net Alterations can include changing the substituent on the nitrogen atom, modifying the attachment point of the benzamide group, and influencing the ring's conformation.

N-Substitution : The substituent on the piperidine nitrogen is a critical determinant of activity. While this article focuses on the N-ethyl group in a later section, it is important to note that varying this group is a common strategy. In broader studies of piperidine derivatives, N-substituents like N-propyl and N-diethyl groups have been found to be potent. nih.gov The nature of the N-substituent can influence binding affinity and selectivity for biological targets.

Ring Positions : The point of attachment of the aminobenzamide group to the piperidine ring is crucial. In related compound series, it has been observed that 1,3-substituted piperidine rings can show better activity compared to 1,4-substituted ones. nih.gov Conversely, other studies have found that para-substitution on a piperidine ring is preferable to meta-substitution for certain activities. nih.gov This indicates that the spatial arrangement of the functional groups is a key factor in molecular recognition.

Conformational Changes : The piperidine ring typically adopts a chair conformation. The orientation of the substituent (axial vs. equatorial) can have a profound impact on biological activity. rsc.org For 4-substituted piperidines, the conformational energies are often similar to analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can stabilize the axial conformer, especially with polar substituents, sometimes even reversing the preferred conformation from equatorial to axial. nih.gov This conformational flexibility is a key consideration in SAR studies.

Identification of Key Pharmacophoric Elements within the 4-amino-N-(1-ethyl-3-piperidyl)benzamide Scaffold

A pharmacophore model outlines the essential structural features required for biological activity. For the this compound scaffold, several key elements have been identified through SAR studies and computational modeling. nih.govresearchgate.net

These elements typically include:

A hydrogen bond donor: The amino group on the benzamide ring. nih.gov

A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage. mdpi.com

A basic nitrogen atom: The nitrogen within the piperidine ring, which is often protonated at physiological pH. rsc.org

A hydrophobic region: The ethyl group on the piperidine nitrogen and parts of the aromatic and piperidine rings.

The spatial arrangement of these features is critical. The distance and orientation between the hydrogen bond donor/acceptor pair, the basic nitrogen, and hydrophobic features define the pharmacophore and are essential for productive binding to a biological target.

Conformational Analysis and Its Influence on Structure-Activity Relationships

The three-dimensional conformation of this compound is a determining factor in its biological activity. nih.gov Conformational analysis studies, often employing techniques like NMR spectroscopy and computational modeling, are used to understand the preferred shapes of the molecule and how these shapes relate to activity. nih.govnih.gov

The piperidine ring's chair conformation and the orientation of the benzamide substituent (axial vs. equatorial) are of particular importance. nih.gov Furthermore, the rotational freedom around the amide bond and the bond connecting the piperidine ring to the amide nitrogen allows the molecule to adopt various conformations. nih.gov The bioactive conformation, the specific shape the molecule adopts when it binds to its target, is often one of the lower energy conformations. nih.gov Electrostatic interactions, particularly after the protonation of the piperidine nitrogen, can significantly influence conformational preferences and, consequently, the activity of the compound. nih.gov

Mechanism of Action and Molecular Interactions of 4 Amino N 1 Ethyl 3 Piperidyl Benzamide

Receptor Binding and Selectivity Profiling

The pharmacological characterization of 4-amino-N-(1-ethyl-3-piperidyl)benzamide involves its evaluation across several key receptor families implicated in neurological functions. Benzamide (B126) derivatives, as a class, are known for a wide spectrum of pharmacological activities, often attributed to their ability to interact with various receptors. ontosight.airesearchgate.net The specific receptor binding profile for this compound provides insight into its potential mechanism of action.

Sigma receptors, including the σ1 and σ2 subtypes, are recognized as unique proteins involved in a variety of cellular functions and are targets for therapeutic agents for several central nervous system disorders. sigmaaldrich.comcsic.es Benzamide compounds have been investigated for their affinity to these receptors. nih.gov However, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at sigma-1 and sigma-2 receptors are not extensively detailed in the currently available scientific literature.

Table 1: Sigma Receptor Binding Affinity of this compound

Receptor Subtype Binding Affinity (Kᵢ, nM)
Sigma-1 (σ₁) Data not available

The serotonin (B10506) system, with its numerous receptor subtypes, is a primary target for many psychoactive and neurological drugs. nih.govguidetopharmacology.org Arylpiperazine and benzamide derivatives are known to interact with various 5-HT receptors. nih.gov Comprehensive screening of this compound is required to fully characterize its profile. Detailed research findings regarding the specific binding affinities of this compound for the 5-HT₄, 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptor subtypes are not prominently reported in published studies. researchgate.net

Table 2: Serotonin (5-HT) Receptor Binding Profile of this compound

Receptor Subtype Binding Affinity (Kᵢ, nM)
5-HT₄ Data not available
5-HT₁ₐ Data not available
5-HT₂ₐ Data not available

Dopamine (B1211576) receptors are critical in numerous brain functions, and their modulation is a key mechanism for antipsychotic and other neurological medications. nih.gov The D₂-like receptors (D₂, D₃, and D₄) are particularly important targets for many drugs due to their high sequence homology. nih.govacs.orgclinpgx.org Substituted benzamides are a well-known class of dopamine receptor antagonists. researchgate.net The precise binding affinities and selectivity of this compound for the D₁, D₂, D₃, and D₄ dopamine receptor subtypes have not been extensively documented in the scientific literature. mdpi.com

Table 3: Dopamine (D) Receptor Binding Selectivity of this compound

Receptor Subtype Binding Affinity (Kᵢ, nM)
D₁ Data not available
D₂ Data not available
D₃ Data not available

Table 4: Muscarinic Receptor Antagonism Profile of this compound

Receptor Subtype Antagonist Activity (pA₂ or Kᵢ, nM)
M₂ Data not available

The opioid receptor system, which includes mu, delta, and kappa subtypes, is a major target for pain management. chemrxiv.org The kappa opioid receptor (KOR), in particular, has been investigated as a target for mood and substance use disorders. nih.govacs.orgmdpi.com Various piperidine (B6355638) and piperazine (B1678402) derivatives have been synthesized and evaluated as opioid receptor ligands. nih.govnih.govresearchgate.net The specific properties of this compound as a ligand for opioid receptors, including any potential antagonism at the kappa opioid receptor, are not well-established in the existing scientific literature.

Table 5: Opioid Receptor Binding Properties of this compound

Receptor Subtype Binding Affinity (Kᵢ, nM) / Functional Activity
Kappa (κ) Data not available
Mu (μ) Data not available

The high-affinity choline (B1196258) transporter (CHT) is a critical component in the synthesis of acetylcholine (B1216132), making it a potential target for modulating cholinergic neurotransmission. nih.govnih.gov While inhibitors of the CHT have been identified, specific studies detailing the interaction of this compound with the choline transporter are not found in the reviewed scientific literature.

Table 6: Choline Transporter Interaction for this compound

Transporter Inhibition Constant (Kᵢ or IC₅₀, nM)

Table of Compounds Mentioned

Compound Name

Enzyme Inhibition Profiles and Kinetic Studies

This section reviews the inhibitory activity of this compound against several key enzymes.

A review of publicly available scientific literature and research databases did not yield specific kinetic data regarding the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound. While structurally related benzamide and piperidine derivatives have been investigated as cholinesterase inhibitors, specific inhibitory concentrations (IC50) or inhibition constants (Ki) for the title compound have not been reported.

There is no publicly available scientific data detailing the inhibitory profile or kinetic parameters of this compound against the β-secretase (BACE1) enzyme. Consequently, its potential as a BACE1 inhibitor remains uncharacterized in the accessible literature.

Research into novel antibacterial agents has identified certain piperidinyl benzamide derivatives as potential inhibitors of Autolysin E (AtlE) from Staphylococcus aureus, a critical enzyme in bacterial cell wall degradation. Studies involving a series of (phenylureido)piperidinyl benzamides, which share a structural core with this compound, have shown that these compounds can bind to the AtlE enzyme. Biophysical methods, including surface plasmon resonance (SPR) and saturation-transfer difference (STD) NMR experiments, confirmed that these related compounds interact with AtlE with binding affinities in the lower micromolar range. However, specific kinetic studies or inhibitory constants for this compound itself against Autolysin E have not been specifically reported.

Functional Assays Characterizing Biological Activity

This section describes the standard methodologies used to characterize the biological activity and inhibitory potency of compounds like this compound.

In vitro binding assays are fundamental in pharmacology to determine how a compound interacts with its biological target.

Competition Binding Assays: This technique is used to determine the affinity of an unlabeled compound (the competitor, such as this compound) for a receptor by measuring its ability to compete off a labeled ligand of known affinity. The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC50 value.

Scatchard Analysis: This is a graphical method used to analyze data from radioligand binding experiments. By plotting the ratio of bound to free radioligand against the bound radioligand concentration, one can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor. While these are standard methods, the results of such assays performed specifically with this compound are not available in the public domain.

The potency of a compound is quantitatively described by several key parameters. A comprehensive search of scientific literature did not provide specific values for these parameters for this compound.

IC50 (Half-maximal inhibitory concentration): Represents the concentration of an inhibitor required to reduce the activity of a biological process or enzyme by 50%.

Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. It is derived from the IC50 value and is independent of the substrate concentration.

Kd (Equilibrium dissociation constant): Represents the concentration of a ligand at which half of the available receptors are occupied. It is an inverse measure of binding affinity.

No specific, experimentally determined IC50, Ki, or Kd values for this compound are reported in the reviewed literature for the enzymes or receptors discussed.

Research on Synergistic Effects of this compound Remains Undisclosed

Despite a comprehensive search of available scientific literature, no specific research findings on the synergistic effects of the chemical compound this compound with other research compounds have been identified.

The inquiry, which focused on the mechanism of action and molecular interactions, particularly in the context of synergistic activities, did not yield any published studies, data tables, or detailed research findings pertaining to this specific molecule. The scientific community has not publicly documented any investigations into how this compound may interact with other compounds to produce enhanced or unique effects.

Consequently, the requested article section, "4.3.3. Synergistic Effects with Other Research Compounds," cannot be generated at this time due to the absence of relevant data in the public domain. Further research and publication in peer-reviewed journals would be necessary to provide the information required to fulfill this specific request.

Preclinical Pharmacological Investigations of 4 Amino N 1 Ethyl 3 Piperidyl Benzamide

In Vitro Pharmacological Characterization

No specific in vitro studies detailing the pharmacological profile of 4-amino-N-(1-ethyl-3-piperidyl)benzamide were identified. Research on analogous benzamide (B126) and piperidine (B6355638) structures suggests that compounds of this class are often evaluated for their interaction with various receptors and enzymes. However, data pertaining directly to this compound is not available.

Cell-Based Assays for Target Engagement and Pathway Modulation

There is no available data from cell-based assays to characterize the target engagement or pathway modulation of this compound.

Enzyme-Based Assays for Inhibitory Potency

No information from enzyme-based assays is available in the scientific literature to define the inhibitory potency of this compound against any specific enzymatic targets.

In Vivo Preclinical Evaluation in Animal Models

No records of in vivo preclinical studies in animal models for this compound were found. While related 4-aminobenzamide (B1265587) derivatives have been investigated for various pharmacological effects, these findings cannot be directly attributed to the specified compound. nih.govnih.gov

Investigation of Specific Pharmacological Effects (e.g., Anticonvulsant, Antiviral, Antidepressant-like)

There are no published studies investigating the anticonvulsant, antiviral, antidepressant-like, or other specific pharmacological effects of this compound in animal models. Studies on other 4-aminobenzamide analogues have shown anticonvulsant activity in rodent models of epilepsy, but this cannot be extrapolated to the title compound without direct experimental evidence. nih.govuclouvain.be

Studies on Gastrointestinal Motility Modulation

No research was found concerning the effects of this compound on gastrointestinal motility. Other benzamide derivatives, such as cisapride (B12094) and zacopride, are known to act as prokinetic agents, but their mechanisms and effects are specific to their unique structures and are not representative of all compounds in this class. nih.gov

Efficacy in Disease-Relevant Preclinical Models

There is no available data on the efficacy of this compound in any disease-relevant preclinical models.

Metabolic Pathways and Biotransformation of 4 Amino N 1 Ethyl 3 Piperidyl Benzamide

Identification of Metabolites and Biotransformation Products

The metabolism of compounds containing an N-ethyl-3-piperidyl group has been investigated, providing a basis for predicting the metabolites of 4-amino-N-(1-ethyl-3-piperidyl)benzamide. A key study on the metabolic fate of N-ethyl-3-piperidyl benzilate in rats identified several biotransformation products that are relevant to the metabolism of the N-ethylpiperidine scaffold. nih.govdocumentsdelivered.com Based on this analogous structure, the primary metabolites of this compound are anticipated to arise from modifications to the N-ethylpiperidine ring.

The major biotransformation reactions expected are N-dealkylation and hydroxylation. Oxidative N-dealkylation at the piperidine (B6355638) nitrogen would lead to the formation of 4-amino-N-(3-piperidyl)benzamide. Hydroxylation can occur at various positions on the piperidine ring, with one notable metabolite being the N-ethyl-3-hydroxypiperidine analogue. Further metabolism of the N-dealkylated product can also occur, leading to 3-hydroxypiperidine (B146073) derivatives. nih.govdocumentsdelivered.com

These metabolic transformations are catalyzed by various enzyme systems, primarily the cytochrome P450 (CYP) family of enzymes located in the liver and other tissues. The specific isoforms involved can vary depending on the substrate and the animal species. nih.gov

In Vitro Metabolic Stability and Metabolite Profiling

In vitro assays are essential tools in drug discovery and development for assessing the metabolic stability of a compound and identifying its primary metabolites. These assays typically utilize liver fractions, such as microsomes or homogenates, which contain the key drug-metabolizing enzymes. springernature.com

Hepatic microsomes are a subcellular fraction that contains a high concentration of CYP enzymes and are widely used to evaluate the phase I metabolism of drug candidates. springernature.com The metabolic stability of a compound in microsomal incubations is a key parameter used to predict its in vivo hepatic clearance.

Below is a representative table illustrating the type of data obtained from such studies, based on findings for piperidine-derived compounds.

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver MicrosomesData not availableData not available
Rat Liver MicrosomesData not availableData not available

This table is for illustrative purposes as specific data for this compound is not publicly available.

Liver homogenates contain a broader range of enzymes than microsomes, including both microsomal and cytosolic enzymes, allowing for the study of a wider array of metabolic reactions. In vitro studies using rat liver homogenates have been instrumental in elucidating the metabolism of N-ethyl-3-piperidyl benzilate. nih.govdocumentsdelivered.com Incubations of this compound with rat liver homogenates resulted in the formation of identifiable metabolites, confirming the role of hepatic enzymes in its biotransformation. nih.govdocumentsdelivered.com These findings suggest that this compound would also be metabolized in a similar in vitro system, yielding products of N-dealkylation and hydroxylation.

Major Metabolic Reactions of the this compound Core Structure

The chemical structure of this compound presents several sites susceptible to metabolic attack. The major reactions are predicted to involve the N-ethylpiperidine moiety.

N-dealkylation is a common metabolic pathway for compounds containing an N-alkyl group, particularly in the context of tertiary amines like the N-ethylpiperidine moiety. nih.govresearchgate.net This reaction is primarily catalyzed by CYP enzymes and involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of an unstable carbinolamine intermediate that subsequently cleaves to yield a secondary amine and an aldehyde. nih.gov

In the case of this compound, N-de-ethylation would result in the formation of 4-amino-N-(3-piperidyl)benzamide. This metabolic step is significant as it can alter the pharmacological properties of the parent compound. Studies on structurally similar compounds confirm that N-dealkylation is a primary metabolic route for N-alkylpiperidines. nih.govdocumentsdelivered.com

Hydroxylation is another major phase I metabolic reaction, which introduces a hydroxyl group into the substrate molecule, typically increasing its water solubility and facilitating its excretion. This reaction is also predominantly mediated by CYP enzymes. For this compound, hydroxylation can occur at two main locations: the aromatic benzamide (B126) ring and the aliphatic piperidine ring.

Aromatic Hydroxylation: The 4-aminobenzamide (B1265587) ring could undergo hydroxylation, although the presence of the amino group may influence the position and likelihood of this reaction.

Piperidine Ring Hydroxylation: The piperidine ring is a likely site for hydroxylation. Studies on N-ethyl-3-piperidyl benzilate have shown that hydroxylation of the piperidine ring is a significant metabolic pathway, leading to the formation of N-ethyl-3-hydroxypiperidine derivatives. nih.govdocumentsdelivered.com This suggests that this compound would likely undergo similar hydroxylation on its piperidine moiety.

Hydrolysis of Amide Bonds

The amide linkage in this compound is a potential site for metabolic hydrolysis. This enzymatic cleavage would result in the formation of two primary metabolites: 4-aminobenzoic acid and 1-ethyl-3-aminopiperidine. This hydrolytic pathway is a common metabolic route for many pharmaceutical compounds containing amide bonds. For instance, studies on the related compound N-ethyl-3-piperidyl benzilate have demonstrated that hydrolysis is a key metabolic pathway. nih.gov

Table 1: Potential Metabolites from Amide Bond Hydrolysis

Parent CompoundMetabolic PathwayResulting Metabolites
This compoundAmide Hydrolysis4-aminobenzoic acid
1-ethyl-3-aminopiperidine

Other Oxidation Pathways (e.g., Piperidine Oxidation, Amine Oxidation, N-oxidation)

Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, represents another major route for the biotransformation of this compound. These reactions can occur at several positions within the molecule, including the piperidine ring and the amino groups.

Piperidine Oxidation: The piperidine moiety is susceptible to several oxidative transformations. These can include hydroxylation at various positions on the ring, leading to the formation of hydroxylated metabolites. Another potential pathway is N-dealkylation, where the ethyl group attached to the piperidine nitrogen is removed. This N-dealkylation is a common metabolic fate for compounds containing N-alkylated piperidines and is often catalyzed by CYP3A4. nih.govnih.gov

Amine Oxidation and N-oxidation: The primary aromatic amino group and the tertiary amine of the piperidine ring are also potential sites for oxidation. The aromatic amine can undergo N-oxidation to form nitroso or hydroxylamine (B1172632) derivatives. The tertiary amine of the piperidine can be oxidized to an N-oxide. These oxidative pathways are common for xenobiotics containing amino functionalities.

Table 2: Potential Oxidative Metabolites

Parent CompoundMetabolic PathwayPotential Metabolites
This compoundPiperidine Ring HydroxylationHydroxylated piperidine derivatives
N-Dealkylation of Piperidine4-amino-N-(3-piperidyl)benzamide
Aromatic Amine N-oxidationN-hydroxy-4-amino-N-(1-ethyl-3-piperidyl)benzamide
Piperidine N-oxidation4-amino-N-(1-ethyl-3-piperidyl-N-oxide)benzamide

Bioactivation Potential and Reactive Metabolite Formation

The metabolic pathways of this compound, particularly the oxidative routes, may lead to the formation of chemically reactive metabolites. While there is no direct evidence for the formation of reactive intermediates from this specific compound, the potential exists based on its chemical structure.

For example, the oxidation of the aromatic amino group can lead to the formation of hydroxylamine and nitroso derivatives. These functional groups are known to be electrophilic and can potentially bind covalently to cellular macromolecules such as proteins and DNA, which can lead to toxicity. The formation of such reactive metabolites is a key consideration in drug safety evaluation.

It is important to note that the actual metabolic profile and the formation of any reactive metabolites of this compound would need to be confirmed through dedicated in vitro and in vivo metabolism studies.

Computational Chemistry and Molecular Modeling Studies of 4 Amino N 1 Ethyl 3 Piperidyl Benzamide

Computer-Aided Drug Design (CADD) Approaches

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that facilitate the discovery and development of new drugs. These methods are broadly categorized into structure-based and ligand-based approaches, both of which can be instrumental in studying 4-amino-N-(1-ethyl-3-piperidyl)benzamide. The application of CADD can significantly reduce the time and cost associated with drug discovery by prioritizing compounds with a higher probability of success.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design and optimize ligands. nih.gov Should the target for this compound be known and its crystal structure available, SBDD would be the preferred approach. Techniques such as molecular docking could be employed to predict the binding orientation and affinity of the compound within the target's active site. nih.gov This would allow for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For instance, the piperidine (B6355638) and benzamide (B126) moieties are common scaffolds in medicinal chemistry and their interactions with various receptors have been studied, providing a basis for SBDD efforts. nih.govarizona.edu

In the absence of a known 3D structure of the target, Ligand-Based Drug Design (LBDD) becomes a valuable alternative. nih.gov LBDD methods are based on the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com By analyzing a set of known active and inactive molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, an LBDD approach would involve comparing its structural features to those of known modulators of a particular target to infer its potential activity. mdpi.com

Molecular Docking Simulations to Elucidate Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.net In the context of this compound, docking simulations would be performed to understand how it interacts with a specific biological target. The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and scoring these poses based on a scoring function that estimates the binding affinity. scialert.netmdpi.com

A hypothetical docking study of this compound into a target's active site might reveal the interactions summarized in the table below.

Interaction Type Interacting Group on Ligand Potential Interacting Residue on Target Estimated Distance (Å)
Hydrogen BondAmino group on benzamideAspartic Acid2.8
Hydrogen BondAmide carbonylSerine3.1
HydrophobicEthyl group on piperidineLeucine, Valine3.5 - 4.5
Cation-πPiperidine ringTyrosine, Phenylalanine4.0 - 5.0

This table represents hypothetical data that could be generated from a molecular docking simulation.

Such studies can provide valuable insights into the structure-activity relationship (SAR) and guide the design of more potent and selective analogs. benthamdirect.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in LBDD and is used to identify the essential steric and electronic features necessary for a molecule to exert a specific biological effect. dergipark.org.tr A pharmacophore model for a series of compounds including this compound could consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired biological activity, a process known as virtual screening. dergipark.org.tr This approach can efficiently identify diverse scaffolds that could be further investigated as potential drug candidates.

A potential pharmacophore model for compounds related to this compound might include the features outlined in the following table.

Pharmacophore Feature Corresponding Moiety Importance
Hydrogen Bond AcceptorAmide carbonylHigh
Hydrogen Bond DonorAmino groupHigh
Aromatic RingBenzene (B151609) ringMedium
Hydrophobic CenterEthyl groupMedium
Positive IonizablePiperidine nitrogenHigh

This table illustrates a hypothetical pharmacophore model.

Quantum Chemical Investigations and Spectral Simulation Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound. tandfonline.comnih.gov These methods can be used to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. tandfonline.comindexcopernicus.com This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets. researchgate.net

Furthermore, quantum chemical methods can be used to simulate various spectra, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net Comparing these simulated spectra with experimental data can help to confirm the molecule's structure and conformation.

Calculated Property Method Potential Application
HOMO-LUMO Energy GapDFTPredicting chemical reactivity and stability.
Molecular Electrostatic PotentialDFTIdentifying sites for electrophilic and nucleophilic attack.
Vibrational FrequenciesDFTSimulating IR spectra to aid in structural confirmation.
NMR Chemical ShiftsDFTSimulating NMR spectra to assist in structural elucidation.

This table presents examples of properties that can be calculated using quantum chemical methods and their applications.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or random searches of the conformational space.

Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. dntb.gov.ua An MD simulation of this compound, either in a solvent or bound to its target, can reveal its dynamic behavior, conformational flexibility, and the stability of its interactions with the target. researchgate.netrsc.org These simulations can provide insights into the binding and unbinding processes and help to estimate the binding free energy. biorxiv.org

Chemogenomics and Compound Library Design Focused on the Benzamide-Piperidine Scaffold

The benzamide-piperidine framework is recognized in medicinal chemistry as a "privileged scaffold," a molecular structure that can serve as a basis for designing ligands for a diverse range of biological targets. This versatility makes it a valuable starting point for the construction of compound libraries aimed at discovering new therapeutic agents. Chemogenomics, which explores the interaction of a comprehensive set of small molecules with a wide array of protein targets, frequently utilizes such privileged scaffolds to systematically probe biological space and identify novel drug-target relationships.

The design of compound libraries centered on the benzamide-piperidine scaffold leverages its inherent structural features. The piperidine ring can adopt various conformations, allowing for precise three-dimensional positioning of substituents to interact with target proteins. thieme-connect.com The benzamide portion provides a rigid core that can be readily functionalized, enabling the exploration of structure-activity relationships (SAR) through systematic modifications. researchgate.net

Detailed Research Findings

Several research endeavors have demonstrated the utility of the benzamide-piperidine scaffold in compound library design and subsequent biological screening. These studies highlight the adaptability of the scaffold to target different protein families through strategic modifications.

One notable example involves the development of a library of benzamide derivatives bearing piperidine groups to identify inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. nih.gov In this library, the benzamide and piperidine moieties were systematically functionalized to explore the chemical space around this scaffold. Screening of this library led to the identification of several compounds with potent inhibitory activity. For instance, compound 5q emerged as a promising inhibitor of the Hh signaling pathway. nih.gov

In a different therapeutic area, a combinatorial library based on a piperidine scaffold was instrumental in the discovery of novel direct renin inhibitors for the treatment of hypertension. nih.gov A high-throughput screening hit from this library, a cis-configured 3,5-disubstituted piperidine, served as the starting point for further optimization. Structure-based design, guided by X-ray crystallography, led to the development of analogs with significantly improved potency. This iterative process of library screening and subsequent optimization underscores the power of this approach in drug discovery.

Furthermore, the benzoylpiperidine fragment has been extensively used in the design of ligands for serotoninergic and dopaminergic receptors, which are key targets for neuropsychiatric and neurodegenerative diseases. nih.gov The 4-(p-fluorobenzoyl)piperidine moiety, in particular, has been identified as a crucial component for anchoring or orienting ligands at the 5-HT2A receptor. nih.gov

The synthesis of these compound libraries often employs solid-phase techniques, which allow for the rapid generation of a large number of diverse analogs. 5z.com Computational methods, such as reagent clustering and library profiling, are often used in conjunction with synthetic efforts to maximize the diversity of the library and optimize the pharmacokinetic properties of the constituent compounds. 5z.com

The following data tables present findings from representative studies that have utilized the benzamide-piperidine scaffold in compound library design and screening.

Table 1: Inhibition of Hedgehog Signaling Pathway by Benzamide-Piperidine Derivatives

CompoundRIC50 (µM)
5aH>10
5b2-F5.23
5c3-F3.87
5d4-F2.54
5e2-Cl4.16
5f3-Cl2.98
5g4-Cl1.75
5h2-Br3.54
5i3-Br2.13
5j4-Br1.58
5k2-CH3>10
5l3-CH3>10
5m4-CH3>10
5n2-OCH3>10
5o3-OCH3>10
5p4-OCH3>10
5q2,4-di-Cl0.86

Data sourced from a study on the synthesis and activity of benzamide derivatives as Hedgehog signaling pathway inhibitors. nih.gov

Table 2: Potency of Piperidine-Based Direct Renin Inhibitors

CompoundP3-P1 MoietyP1'-P2' MoietyIC50 (nM)
(rac)-12500
(3S,5R)-11300
2470
3110
430
515
68
74
82
310.6

Data from a study on the structure-based design of substituted piperidines as direct renin inhibitors. The specific structures for P3-P1 and P1'-P2' moieties are detailed in the source publication. nih.gov

Analytical Methodologies for Research on 4 Amino N 1 Ethyl 3 Piperidyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in 4-amino-N-(1-ethyl-3-piperidyl)benzamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-aminobenzoyl moiety and the aliphatic protons of the 1-ethyl-3-piperidyl group. The aromatic protons would typically appear as a set of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The protons of the piperidyl ring and the ethyl group would produce a series of more complex multiplets in the upfield region. The integration of these signals provides a ratio of the number of protons in each unique chemical environment, while the coupling patterns (splitting of signals) reveal information about adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The spectrum would display signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperidine (B6355638) ring and the ethyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shifts for similar functional groups and structural motifs.

Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic C-H (Benzamide) 6.5 - 8.0 110 - 155
Amide N-H 7.5 - 8.5 -
Piperidyl C-H 1.5 - 4.0 20 - 60
Ethyl C-H₂ 2.3 - 2.8 45 - 55
Ethyl C-H₃ 1.0 - 1.5 10 - 20
Amine N-H₂ 3.5 - 5.0 -
Carbonyl C=O - 165 - 175

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured, providing a precise molecular weight. High-resolution mass spectrometry (HRMS) can further yield the exact molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Characteristic fragments would likely arise from the cleavage of the amide bond, the loss of the ethyl group, and the fragmentation of the piperidine ring. For instance, a significant fragment might correspond to the 4-aminobenzoyl cation. Analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. For related benzamide (B126) compounds, electrospray ionization (ESI) is a common technique that produces a protonated molecule [M+H]⁺. mdpi.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) on the benzene ring would typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide group would also be present in this region. A strong absorption band corresponding to the C=O stretching of the amide carbonyl group is expected around 1630-1680 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹, and C-N stretching vibrations would appear in the 1200-1350 cm⁻¹ region. For a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, a strong absorption band for the carbonyl group was observed at 1633 cm⁻¹, with amine group absorptions in the 3230–3469 cm⁻¹ range. mdpi.com

Table 2: Expected Characteristic IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary Amine (N-H) Stretch 3300 - 3500 (two bands)
Secondary Amide (N-H) Stretch 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Amide Carbonyl (C=O) Stretch 1630 - 1680
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1200 - 1350

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by the molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 4-aminobenzamide (B1265587) moiety. The presence of the benzene ring conjugated with the amino and carbonyl groups will result in characteristic absorption maxima (λmax) in the UV region. A related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, shows absorption maxima at 200 nm and 279 nm. mdpi.com The position and intensity of these absorption bands can be influenced by the solvent polarity.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantitative analysis of this compound. Due to the compound's polarity, reversed-phase HPLC is a suitable method.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima.

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. This allows for the accurate determination of the concentration of this compound in a sample. While a specific HPLC method for this exact compound is not detailed in the available literature, methods for similar amine-containing aromatic compounds often utilize gradient elution to achieve optimal separation. scispace.com

Table 3: General HPLC Parameters for the Analysis of Substituted Benzamides This table provides a general starting point for method development for this compound.

Parameter Typical Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 0.8 - 1.2 mL/min
Detection UV at λmax (e.g., ~280 nm)
Injection Volume 5 - 20 µL

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the specific analytical methodologies for "this compound" as requested. There is a significant lack of published research detailing the application of Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS), Surface Plasmon Resonance (SPR), and Saturation-Transfer Difference (STD) NMR specifically to this compound.

Constructing an article with the required level of detail, including data tables and specific research findings for these techniques, would necessitate speculation and fabrication of data, which would compromise the scientific accuracy and integrity of the information presented. The explicit instructions to generate "thorough, informative, and scientifically accurate content" and to strictly adhere to the provided outline cannot be met with the currently available scientific data for this compound.

Therefore, in the interest of maintaining factual accuracy and adhering to the principles of scientific reporting, this article cannot be generated as requested.

Future Research Directions and Potential Applications of 4 Amino N 1 Ethyl 3 Piperidyl Benzamide in Academic Drug Discovery

Exploration of Novel Biological Targets

The chemical architecture of 4-amino-N-(1-ethyl-3-piperidyl)benzamide, featuring a substituted piperidine (B6355638) ring linked to a 4-aminobenzamide (B1265587) moiety, suggests the potential for interaction with a variety of biological targets. While the specific targets of this compound are not yet fully elucidated, research on structurally related molecules provides a roadmap for future investigations.

Derivatives of N-(4-piperidyl)propanamides have been explored as ligands for both mu opioid and I2-imidazoline receptors. nih.gov This suggests that this compound could be screened for activity at these receptors. The opioid receptor family is a well-established target for analgesics, while imidazoline (B1206853) receptors are implicated in a range of physiological processes, including the regulation of blood pressure and glucose metabolism.

Furthermore, a series of N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide (B126) derivatives have demonstrated potent agonist activity at the delta opioid receptor, highlighting the potential for this class of compounds to modulate the opioid system and provide novel avenues for pain management. nih.gov

In a different therapeutic area, N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov The HIF-1 pathway plays a crucial role in the cellular response to low oxygen levels and is a key target in cancer and ischemia. Investigating the effect of this compound on the HIF-1 pathway could therefore open up new avenues for its application in oncology and cardiovascular disease.

A summary of potential biological targets for this compound based on structurally similar compounds is presented in the table below.

Potential Biological TargetTherapeutic Area
Mu Opioid ReceptorsPain Management
I2-Imidazoline ReceptorsMetabolic Disorders, Cardiovascular Disease
Delta Opioid ReceptorsPain Management
Hypoxia-Inducible Factor 1 (HIF-1)Oncology, Cardiovascular Disease

Development of Advanced Synthetic Routes

The synthesis of this compound has been reported to proceed via the reaction of 4-aminobenzoyl chloride hydrochloride with 3-amino-1-ethylpiperidine. While this method is effective, future research could focus on the development of more advanced and efficient synthetic routes.

Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be applied to the synthesis of this compound and its analogs. These include:

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. The synthesis of this compound could be adapted to a flow process, potentially leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations. The amide bond formation step in the synthesis of this compound is a prime candidate for optimization using microwave technology.

Novel Coupling Reagents: The development of new and more efficient coupling reagents for amide bond formation is an active area of research. Exploring the use of recently developed reagents could lead to milder reaction conditions and a broader substrate scope for the synthesis of analogs.

A comparison of traditional and advanced synthetic approaches is outlined in the table below.

Synthetic ApproachAdvantages
Traditional Batch SynthesisWell-established, suitable for small-scale synthesis.
Flow ChemistryImproved safety, scalability, and process control.
Microwave-Assisted SynthesisReduced reaction times, often higher yields.
Use of Novel Coupling ReagentsMilder reaction conditions, broader substrate scope.

Leveraging Computational Design for Enhanced Potency and Selectivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These approaches can be leveraged to enhance the potency and selectivity of this compound for its biological targets.

Structure-activity relationship (SAR) studies, guided by computational modeling, can provide valuable insights into how modifications to the chemical structure of the compound affect its biological activity. For example, molecular docking simulations could be used to predict the binding mode of this compound within the active site of a target protein. This information can then be used to design new analogs with improved binding affinity and, consequently, higher potency.

One study on 4-[(quinolin-4-yl)amino]benzamide derivatives utilized molecular docking to identify potential inhibitors of the influenza virus RNA polymerase. mdpi.com This highlights the power of computational methods in identifying novel biological targets and guiding the design of new drug candidates.

The key computational techniques that could be applied to the study of this compound are summarized in the table below.

Computational TechniqueApplication
Molecular DockingPrediction of binding mode and affinity to biological targets.
Quantitative Structure-Activity Relationship (QSAR)Development of mathematical models to predict the biological activity of new analogs.
Molecular Dynamics (MD) SimulationsStudy of the dynamic behavior of the compound-target complex.

Application as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study the function of a biological target. This compound has the potential to be developed into a chemical probe for the study of its yet-to-be-identified biological targets.

To be used as a chemical probe, the compound would need to be modified to allow for its detection. A common strategy is to introduce a radiolabel, such as carbon-11, fluorine-18, or iodine-125. These radiolabeled versions of the compound could then be used in techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize the distribution of the target in living organisms.

The development of radiolabeled probes is a well-established field, and numerous examples exist of small molecules that have been successfully radiolabeled for use in biomedical imaging. mdpi.comelsevierpure.com By radiolabeling this compound, researchers could gain valuable insights into the in vivo pharmacology of the compound and its target.

The potential applications of a radiolabeled version of this compound are listed in the table below.

ApplicationDescription
In vivo Target Occupancy StudiesTo determine the extent to which the compound binds to its target in a living organism.
Biodistribution StudiesTo study the distribution of the compound and its target throughout the body.
Preclinical and Clinical ImagingTo visualize and quantify the target in animal models of disease and in human subjects.

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(1-ethyl-3-piperidyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid derivatives with 1-ethyl-3-piperidylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP in anhydrous solvents (e.g., DCM or THF). Reaction optimization should focus on:
  • Temperature : 0–25°C to minimize side reactions.
  • Solvent polarity : Polar aprotic solvents enhance amide bond formation.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to achieve >95% purity .
    Yield improvements (70–85%) are reported using microwave-assisted synthesis under controlled microwave irradiation (50–100 W, 30–60 min) .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine multiple analytical techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm amine, piperidyl, and benzamide moieties (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 2.5–3.5 ppm for piperidyl protons) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 304.1782) to verify molecular formula.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline form .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., varying IC50_{50}50​ values in enzyme assays)?

  • Methodological Answer : Contradictions may arise from assay conditions or structural analogs. Address this via:
  • Standardized assays : Use identical buffer systems (e.g., PBS pH 7.4) and enzyme concentrations (e.g., 10 nM kinase).
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize data.
  • SAR studies : Compare activity of this compound with analogs (e.g., methyl vs. ethyl piperidyl substituents) to identify critical functional groups .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Use in silico approaches:
  • Docking simulations : Model interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on piperidyl nitrogen’s role in hydrogen bonding.
  • ADMET prediction : Predict pharmacokinetics (e.g., logP ~2.5, CNS permeability) with QikProp or SwissADME.
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with prolonged target residence .

Q. What experimental designs mitigate off-target effects in cellular assays?

  • Methodological Answer : Implement orthogonal assays:
  • Counter-screening : Test against related enzymes (e.g., kinase panels) to exclude promiscuity.
  • CRISPR/Cas9 knockout : Validate target specificity by comparing wild-type vs. gene-edited cell lines.
  • Thermal shift assays : Confirm direct target engagement by monitoring protein melting temperature shifts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility profiles across studies?

  • Methodological Answer : Solubility variations (e.g., DMSO vs. aqueous buffers) require:
  • Standardized protocols : Use USP phosphate buffer (pH 6.8) and nephelometry for kinetic solubility measurements.
  • Co-solvent systems : Evaluate solubility enhancements with cyclodextrins or PEG-400.
  • LogD analysis : Measure partition coefficients (octanol/water) to correlate with experimental data .

Research Workflow Integration

Q. What frameworks link this compound’s mechanism of action to broader disease pathways?

  • Methodological Answer : Integrate multi-omics
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC-based quantification to map protein interaction networks.
  • Pathway enrichment : Use DAVID or Metascape to highlight perturbed pathways (e.g., MAPK/ERK) .

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